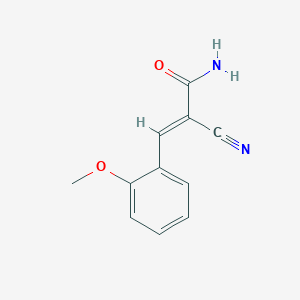

![molecular formula C15H25N5O3S B5550373 (1R*,5R*)-6-[(1,3-二甲基-1H-吡唑-4-基)羰基]-N,N-二甲基-3,6-二氮杂双环[3.2.2]壬烷-3-磺酰胺](/img/structure/B5550373.png)

(1R*,5R*)-6-[(1,3-二甲基-1H-吡唑-4-基)羰基]-N,N-二甲基-3,6-二氮杂双环[3.2.2]壬烷-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves 1,3-dipolar cycloaddition reactions, as demonstrated by Cruz et al. (2009), where diazomethane and diazoethane were added to enantiopure sulfinyl dihydropyran to afford corresponding pyrazolines with high pi-facial selectivity (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009). This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques. Fernández et al. (1992) synthesized and studied the structure of related diazabicyclo nonanes, revealing a preferred flattened chair-chair conformation with equatorial methyl groups and a nearly perpendicular carboxamido group to the bispidine skeleton (Fernández, Toledano, Gálvez, Matesanz, & Martínez-Ripoll, 1992). This information can provide valuable insights into the structural analysis of the target compound.

Chemical Reactions and Properties

Research on related sulfonamide compounds, such as those by Marini et al. (2012), shows that these molecules can inhibit carbonic anhydrases, highlighting their potential biological and chemical reactivity (Marini, Maresca, Aggarwal, Orlandini, Nencetti, Da Settimo, Salerno, Simorini, La Motta, Taliani, Nuti, Scozzafava, McKenna, Rossello, & Supuran, 2012). Such properties might also be expected from the compound due to the presence of a sulfonamide group.

Physical Properties Analysis

The physical properties of sulfonamides and diazabicyclo nonanes are crucial for understanding their behavior in various environments. The solubility, melting points, and stability under different conditions can be inferred from existing studies on similar compounds and are essential for handling and application in chemical syntheses and potential industrial processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be explored through experimental studies. Compounds like those studied by Komshina et al. (2020) show the development of sulfonamide derivatives with specific biological activities, suggesting a methodology for investigating the chemical properties of the target compound (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).

科学研究应用

合成和结构分析

磺酰胺衍生物,如所讨论的化合物,在杂环化学领域具有重要意义。它们因其抑制人类碳酸酐酶的潜力而被积极探索,而碳酸酐酶是各种生化过程中的关键。这些化合物的合成,特别是那些含有多个杂环体系的化合物,增强了它们的结合能力和抑制活性。例如,Komshina 等人 (2020) 开发了一种新的 1-芳基-6-吡唑-1-基-嘧啶并AZINE 的磺酰胺衍生物的多阶段合成方案,突出了磺酰胺研究中结构变异的重要性 (Komshina 等人,2020)。

生物活性及潜在应用

磺酰胺以广泛的药理活性而闻名。Ghomashi 等人 (2022) 的研究指出,磺酰胺在抗菌、抗碳酸酐酶、抗肥胖、利尿、降血糖、抗甲状腺、抗肿瘤和抗神经病理性疼痛活性方面显示出前景。这种多样的活性归因于其结构中 R 和 R'部分的可变性,允许多种生物学应用 (Ghomashi 等人,2022)。

碳酸酐酶抑制

磺酰胺研究的一个关键方面是它们作为碳酸酐酶抑制剂的作用。Marini 等人 (2012) 开发了一类基于硫代并稠吡唑支架的新型碳酸酐酶抑制剂,该抑制剂对人类碳酸酐酶同工酶表现出强烈的抑制作用,表明具有潜在的治疗应用 (Marini 等人,2012)。

体外药理学评价

进一步扩展对磺酰胺的理解,Yamali 等人 (2020) 对新型多氟代取代吡唑啉型磺酰胺进行了体外药理学评价。他们证明了对人类碳酸酐酶 I 和 II 酶的显着抑制活性,突出了该化合物在药物化学中的潜力 (Yamali 等人,2020)。

潜在的抗菌应用

这些化合物中的磺酰胺基团已被探索用于抗菌特性。Azab 等人 (2013) 合成了含有磺酰胺基团的新型杂环化合物,具有显着的抗菌活性,表明了开发新型抗菌剂的潜力 (Azab 等人,2013)。

属性

IUPAC Name |

(1R,5R)-6-(1,3-dimethylpyrazole-4-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O3S/c1-11-14(10-18(4)16-11)15(21)20-8-12-5-6-13(20)9-19(7-12)24(22,23)17(2)3/h10,12-13H,5-9H2,1-4H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVWRCVWTKDHPM-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R)-6-(1,3-dimethylpyrazole-4-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)